molecular formula C4H5N3O2 B075420 Cyanoacetylurea CAS No. 1448-98-2

Cyanoacetylurea

Cat. No.: B075420
CAS No.: 1448-98-2
M. Wt: 127.1 g/mol
InChI Key: QJGRPCPCQQPZLZ-UHFFFAOYSA-N
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Description

Cyanoacetylurea is an organic compound with the molecular formula C₄H₅N₃O₂. It is a key intermediate in the synthesis of various biologically active compounds, including 6-aminouracils. These compounds possess a range of biological activities such as anticancer, antiviral, antihypertensive, insecticidal, herbicidal, and acaricidal properties .

Mechanism of Action

Cyanoacetylurea, also known as N-Carbamoyl-2-cyanoacetamide or (Cyanoacetyl)urea, is a compound with a molecular weight of 127.1014 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is known to be a key intermediate in the synthesis of 6-aminouracils , which possess a number of biological activities such as anticancer, antiviral, and antihypertensive activities .

Mode of Action

The mode of action of this compound involves its interaction with other compounds to form new structures. For instance, it undergoes a carboxylic acid-catalyzed, one-pot synthesis via in situ generated ureas and cyclizes to 6-aminouracils in the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate .

Biochemical Pathways

This compound is involved in the synthesis of 6-aminouracils , which are key intermediates in the synthesis of xanthines . Xanthines constitute the scaffold of various drugs such as caffeine, 6-mercaptopurine, penciclovir, theophylline, theobromine, etc .

Result of Action

The result of this compound’s action is the formation of 6-aminouracils , which are key intermediates in the synthesis of various bioactive compounds. These compounds have a wide range of biological activities, including anticancer, antiviral, and antihypertensive effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the carboxylic acid-catalyzed synthesis of this compound is facilitated by the presence of the ionic liquid 1,1,3,3-tetramethylguanidine lactate . The efficiency and yield of this reaction can be affected by factors such as temperature, pH, and the concentration of reactants.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyanoacetylurea can be synthesized via a one-pot reaction involving the condensation of urea or substituted ureas with cyanoacetic acid in the presence of acetic anhydride. The reaction is typically catalyzed by carboxylic acids and can be carried out in the presence of guanidine-based ionic liquids, such as 1,1,3,3-tetramethylguanidine lactate. This method offers advantages such as better yield, shorter reaction time, and easy workup procedures .

Industrial Production Methods: In industrial settings, this compound is produced by reacting cyanoacetic acid with urea derivatives under controlled conditions. The process involves vacuum rectification of cyanoacetic acid, followed by the addition of acetic anhydride and subsequent condensation with urea derivatives. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cyanoacetylurea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Cyclization: Strong bases or guanidine-based ionic liquids are commonly used.

    Condensation: Aromatic aldehydes and triethylamine in ethanol are typical reagents and conditions.

Major Products:

Properties

IUPAC Name

N-carbamoyl-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-2-1-3(8)7-4(6)9/h1H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGRPCPCQQPZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061697
Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1448-98-2
Record name N-(Aminocarbonyl)-2-cyanoacetamide
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name (Cyanoacetyl)urea
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name Acetamide, N-(aminocarbonyl)-2-cyano-
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Record name N-carbamoyl-2-cyanoacetamide
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Record name N-Carbamoyl-2-cyanoacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of cyanoacetylurea?

A1: The molecular formula of this compound is C4H5N3O2, and its molecular weight is 127.11 g/mol.

Q2: How is the structure of this compound typically characterized?

A2: Researchers commonly employ spectroscopic techniques like Fourier-transform infrared spectroscopy (FTIR) and proton nuclear magnetic resonance (1H-NMR) to characterize the structure of this compound. []

Q3: How does this compound perform as a thermal stabilizer for poly(vinyl chloride) (PVC)?

A3: this compound exhibits promising thermal stabilization effects on PVC, outperforming traditional stabilizers like calcium stearate (CaSt2) and zinc stearate (ZnSt2). It demonstrates superior performance in thermogravimetric analysis (TGA), thermal aging tests, and Congo red tests. []

Q4: What is the mechanism behind this compound's stabilizing effect on PVC?

A4: this compound effectively absorbs and adds hydrogen chloride, mitigating its detrimental effects on PVC. Furthermore, it delays the phenomenon known as "zinc burning," further enhancing PVC stability. []

Q5: Are there synergistic effects when this compound is combined with other PVC stabilizers?

A5: Research indicates a synergistic effect when this compound is used in conjunction with CaSt2 and ZnSt2, leading to enhanced thermal stabilization of PVC. []

Q6: What role does this compound play in heterocyclic synthesis?

A6: this compound acts as a valuable building block in synthesizing various heterocyclic compounds, particularly uracil derivatives. [, , , ]

Q7: How is this compound employed in the synthesis of 6-aminouracils?

A7: this compound serves as a precursor in a novel one-pot synthesis of 6-aminouracils. This reaction proceeds through in situ-generated ureas and cyanoacetylureas, facilitated by an ionic liquid catalyst like 1,1,3,3-tetramethylguanidine acetate. [, , ]

Q8: Can you describe the mechanism of this compound ring closure in 6-aminouracil synthesis?

A8: While the exact mechanism is still under investigation, research suggests a pathway involving the ionic liquid catalyst promoting the formation of a cyclic intermediate from this compound, ultimately leading to 6-aminouracil. []

Q9: How do structural modifications of this compound influence its activity?

A9: Substitutions on the aromatic ring of N-(aminocarbonyl)-2-cyano-3-phenyl-2-propenamides (derivatives of this compound) significantly affect their reactivity in copolymerization reactions with styrene. Electron-withdrawing groups tend to enhance reactivity. []

Q10: Besides PVC, are there other polymers where this compound finds application as a stabilizer?

A10: this compound exhibits potential as a stabilizer for various halogen-containing polymers, although specific details require further research. []

Q11: What analytical techniques are used to determine this compound in technical products?

A11: Spectrophotometric methods have been developed for the quantitative determination of this compound in technical products. []

Q12: Is there information available on the environmental impact and degradation of this compound?

A12: Currently, there is limited publicly available research specifically addressing the ecotoxicological effects and degradation pathways of this compound. Further studies are needed to assess its environmental impact fully.

Q13: What are some examples of cross-disciplinary applications of this compound research?

A13: Research on this compound spans disciplines like organic chemistry, polymer science, and materials science. This interdisciplinary approach has yielded insights into its use as a building block for heterocyclic compounds, a stabilizer for polymers, and potentially other applications.

Q14: Are there ongoing efforts to develop improved synthesis methods for this compound?

A14: Researchers continue to explore more efficient and environmentally friendly methods for synthesizing this compound, reflecting the ongoing interest in this versatile compound. [, , ]

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